molecular formula C15H13NO B12588222 1H-Indole, 7-(2-methoxyphenyl)- CAS No. 599198-20-6

1H-Indole, 7-(2-methoxyphenyl)-

Cat. No.: B12588222
CAS No.: 599198-20-6
M. Wt: 223.27 g/mol
InChI Key: PYHVXVKMZIJIPB-UHFFFAOYSA-N
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Description

1H-Indole, 7-(2-methoxyphenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a 2-methoxyphenyl group to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Chemical Reactions Analysis

1H-Indole, 7-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole, 7-(2-methoxyphenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 7-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer actions .

Comparison with Similar Compounds

1H-Indole, 7-(2-methoxyphenyl)- can be compared with other indole derivatives like 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole. While these compounds share a similar core structure, their functional groups and substitution patterns lead to different biological activities and chemical properties . The unique 2-methoxyphenyl group in 1H-Indole, 7-(2-methoxyphenyl)- provides distinct advantages in terms of binding affinity and specificity to certain biological targets .

Conclusion

1H-Indole, 7-(2-methoxyphenyl)- is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Biological Activity

1H-Indole, 7-(2-methoxyphenyl)- is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1H-Indole, 7-(2-methoxyphenyl)-

1H-Indole derivatives, including 7-(2-methoxyphenyl)-, have been shown to exhibit various biological activities such as anticancer, antibacterial, and anti-inflammatory effects. The structural characteristics of indoles contribute to their ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives as anticancer agents. For instance, a study focused on the compound's inhibitory effects on the monocarboxylate transporter 1 (MCT1), which is often overexpressed in cancer cells. The inhibition of MCT1 disrupts metabolic processes crucial for cancer cell survival.

The mechanism by which 1H-Indole, 7-(2-methoxyphenyl)- exerts its anticancer effects involves:

  • Inhibition of MCT1 : This transporter is essential for the uptake of lactate and pyruvate in cancer cells. By inhibiting MCT1, the compound reduces the availability of these metabolites, leading to impaired energy metabolism and subsequent cell death .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). This effect is mediated through cell cycle arrest and activation of apoptotic pathways .

In Vitro Studies

A comprehensive study evaluated the antiproliferative activity of various indole derivatives against MCT1-expressing cancer cell lines. The findings indicated that:

  • IC50 Values : The lead compound exhibited an IC50 value in the low nanomolar range, demonstrating potent inhibitory activity against cancer cell proliferation .
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in significant alterations in cell cycle distribution, indicating a disruption in normal cell cycle progression .

Data Table: Biological Activity Summary

CompoundTargetIC50 (nM)Effect
1H-Indole, 7-(2-methoxyphenyl)-MCT1<100Inhibits lactate/pyrvate transport
Lead Compound (Compound 24)A-549 Cell Line<50Induces apoptosis
Compound with Phenyl SubstitutionMCT1314Moderate inhibition

Case Studies

Several case studies illustrate the effectiveness of indole derivatives in preclinical settings:

  • Case Study 1 : A study involving A-549 cells treated with 1H-Indole, 7-(2-methoxyphenyl)- demonstrated a reduction in cell viability by over 90% at concentrations below 50 nM. The study concluded that this compound could potentially serve as a lead for developing new anticancer therapies targeting MCT1 .
  • Case Study 2 : In another investigation, indole derivatives were tested against various cancer types including colon and breast cancers. Results indicated that these compounds not only inhibited cell growth but also enhanced sensitivity to existing chemotherapeutic agents .

Properties

CAS No.

599198-20-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

7-(2-methoxyphenyl)-1H-indole

InChI

InChI=1S/C15H13NO/c1-17-14-8-3-2-6-12(14)13-7-4-5-11-9-10-16-15(11)13/h2-10,16H,1H3

InChI Key

PYHVXVKMZIJIPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC3=C2NC=C3

Origin of Product

United States

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